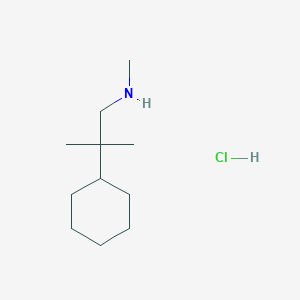

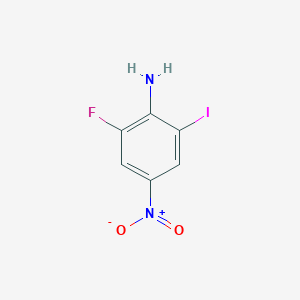

2-Fluoro-6-iodo-4-nitroaniline

Vue d'ensemble

Description

2-Fluoro-6-iodo-4-nitroaniline is a specialty chemical . It is used for research and development purposes .

Synthesis Analysis

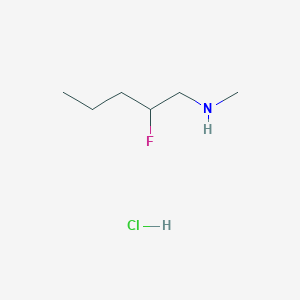

The synthesis of anilines, including this compound, involves several steps . One method involves the reaction of 4-nitroaniline with iodine and silver acetate . Another method involves the reaction of 2-fluoro-4-nitroaniline with other reagents to form various compounds .Molecular Structure Analysis

The molecular weight of this compound is 282.01 . Its molecular formula is C6H4FIN2O2 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used to synthesize 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Metal Complex Formation Research into metal complexes involving 2-fluoro-6-iodo-4-nitroaniline has been documented. The study focuses on the preparation and characterization of new complexes of this compound with metals such as copper(II), nickel(II), and cobalt(II). These complexes are analyzed for their structural configurations, electronic spectra, and magnetic moments, revealing how this compound acts as a monodentate ligand in these metal complexes. The findings contribute to the understanding of the chemical behavior and potential applications of this compound in coordination chemistry (Devoto et al., 1982).

Pharmaceutical Intermediates The compound has also been investigated for its role in the synthesis of pharmaceutical intermediates. A study on the chemoselective, continuous multistep reduction of iodo-nitroaromatics, including this compound, highlights its importance in producing active pharmaceutical ingredients (APIs). This research provides insights into the challenges and strategies for achieving high yields and selectivity in the hydrogenation of iodo-nitroaromatics, which is critical for the efficient synthesis of pharmaceutical intermediates (Baramov et al., 2017).

Tumor Hypoxia Assessment Another application involves the synthesis and labeling of this compound derivatives for noninvasive assessment of tumor hypoxia. These compounds, designed as probes for scintigraphic imaging, enable the detection and quantification of hypoxic regions within tumors, aiding in the diagnosis and treatment planning for cancer patients. The study underscores the potential of such compounds in medical diagnostics and therapeutic monitoring (Mannan et al., 1992).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds like 4-fluoro-2-nitroaniline have been reported to form complexes with cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

Nitroaniline compounds are generally known to undergo electrophilic aromatic substitution reactions . In such reactions, the nitro group acts as a deactivating, meta-directing group. This means it decreases the reactivity of the aromatic ring towards electrophilic aromatic substitution, and when it does react, the new substituent is directed to the meta position .

Result of Action

Given the compound’s potential to form complexes with metal ions , it may influence processes that depend on these ions, such as enzymatic reactions and signal transduction.

Action Environment

It is generally recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°c . This suggests that light, air, moisture, and temperature could potentially affect the compound’s stability and efficacy.

Propriétés

IUPAC Name |

2-fluoro-6-iodo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTOPFHTCCIELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride](/img/structure/B1484583.png)

![Methyl 6-{bicyclo[2.2.1]hept-5-en-2-yl}pyrimidine-4-carboxylate](/img/structure/B1484585.png)

amine hydrochloride](/img/structure/B1484592.png)

amine hydrochloride](/img/structure/B1484593.png)